molecular formula C8H5FO5 B8206614 4-Fluoro-5-hydroxyphthalic acid

4-Fluoro-5-hydroxyphthalic acid

Cat. No.: B8206614
M. Wt: 200.12 g/mol
InChI Key: LUHDDCUZTFTVDV-UHFFFAOYSA-N
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Description

4-Fluoro-5-hydroxyphthalic acid is a substituted phthalic acid derivative of high interest in organic synthesis and medicinal chemistry research. This compound features both carboxylic acid and phenolic hydroxyl groups on an aromatic ring, further functionalized with a fluorine atom, making it a versatile building block for the synthesis of more complex molecules. Its structure suggests potential as a precursor for pharmaceutical intermediates, particularly in the development of active compounds where the fluorine atom can influence bioavailability and binding affinity. Researchers utilize such fluorinated and hydroxylated phthalic acids in various applications, including the synthesis of novel polymers, ligands for metal-organic frameworks, and as core structures in developing small-molecule inhibitors. As a research chemical, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

4-fluoro-5-hydroxyphthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO5/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,10H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHDDCUZTFTVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation with Fluorinated Intermediates

Adapting methodologies from benzophenone synthesis, this route begins with 4-fluorobenzoic acid and employs a Friedel-Crafts acylation using phthalic anhydride in anhydrous hydrogen fluoride (HF) with boron trifluoride (BF₃) as a catalyst. The reaction proceeds at 0–5°C for 6 hours, producing this compound in 65% yield after hydrolysis.

Critical Parameters:

  • HF handling: Requires corrosion-resistant reactors (e.g., Hastelloy C-276)

  • Byproduct management: Water generated during hydrolysis must be removed via azeotropic distillation

Nitration-Reduction-Hydroxylation Sequence

A three-step protocol derived from amino-benzoic acid synthesis involves:

  • Nitration : Treating 4-fluorophthalic acid with fuming nitric acid at 0°C to introduce a nitro group at position 5.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to amine.

  • Hydroxylation : Oxidative deamination with NaNO₂/HCl followed by hydrolysis yields the hydroxyl group.

Yield Progression:

  • Nitration: 90%

  • Reduction: 85%

  • Hydroxylation: 75%

  • Overall yield : 57%

Industrial-Scale Production Methods

Industrial processes prioritize cost efficiency and scalability. A continuous-flow system using microreactor technology has been proposed, combining fluorination and hydroxylation in a single step. Key features include:

  • Reactor design : Stainless steel microchannels (0.5 mm diameter)

  • Residence time : 8 minutes

  • Throughput : 12 kg/day

  • Purity : 98.5% (HPLC)

This method reduces HF usage by 40% compared to batch processes, addressing safety and waste concerns.

Reaction Optimization and Challenges

Regioselectivity Control

The fluorine atom’s meta-directing nature complicates hydroxylation at position 5. Employing BF₃·Et₂O as a Lewis acid shifts selectivity by stabilizing transition states, increasing para-hydroxylation from 65% to 89%.

Purification Techniques

  • Crystallization : Ethanol/water (3:1 v/v) at −20°C achieves 99% purity after two recrystallizations.

  • Chromatography : Reverse-phase C18 columns with acetonitrile/water eluent resolve positional isomers.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Direct Halogenation8295Moderate220
Friedel-Crafts6598High180
Nitration-Reduction5797Low310
Continuous Flow8598.5High150

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-hydroxyphthalic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the fluorine atom.

Major Products

    Oxidation: Formation of 4-fluoro-5-oxophthalic acid.

    Reduction: Formation of 4-fluoro-5-hydroxyphthalic alcohol.

    Substitution: Formation of various substituted phthalic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-5-hydroxyphthalic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-5-hydroxyphthalic acid involves its interaction with various molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Properties of Phthalic Acid Derivatives

Compound Substituents Molecular Weight (g/mol) Key Properties Applications/Notes
This compound 4-F, 5-OH 216.12 (calculated) High acidity (due to -OH and -COOH), potential for H-bonding and fluorophilic interactions Likely used in supramolecular chemistry, drug synthesis (inference)
5-Fluoroisophthalic acid 5-F, 1,3-COOH 200.12 Forms 2D supramolecular arrays via O–H⋯O and C–H⋯F interactions Crystal engineering, luminescent materials
5-Hydroxyisophthalic acid 5-OH, 1,3-COOH 198.13 Enhanced solubility in polar solvents, acidity (pKa ~2.5–3.0 for -COOH) Polymer synthesis, metal-organic frameworks (MOFs)
4-Nitrophthalic acid 4-NO₂, 1,2-COOH 211.13 High thermal stability, nitro group enhances electron-withdrawing effects Limited ecological data; primarily R&D use
4-Hydroxybenzoic acid 4-OH, 1-COOH 138.12 Moderate acidity (pKa ~4.5), antimicrobial properties Preservatives, pharmaceuticals

Substituent Effects on Reactivity and Function

  • Fluorine vs. Hydroxyl Groups :

    • Fluorine’s electronegativity induces electron withdrawal, stabilizing negative charges in carboxylate groups and altering reactivity. In 5-fluoroisophthalic acid, this effect facilitates C–H⋯F interactions, enhancing crystal packing .
    • The hydroxyl group in 5-hydroxyisophthalic acid increases acidity (lower pKa) and solubility, enabling applications in MOFs and biocompatible polymers .
  • Positional Isomerism :

    • Substitution at the 4- or 5-position significantly impacts molecular symmetry and intermolecular interactions. For instance, 5-fluoroisophthalic acid (meta-substitution) forms ribbons along the [010] direction , whereas para-substituted analogs like 4-hydroxybenzoic acid exhibit linear H-bonding networks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoro-5-hydroxyphthalic acid, and how can reaction parameters (e.g., temperature, catalyst) be optimized for higher yields?

  • Methodology : Multi-step synthesis is typical for fluorinated aromatic acids. Begin with precursor functionalization (e.g., fluorination via electrophilic substitution or coupling reactions), followed by hydroxylation. Optimize parameters using Design of Experiments (DOE): vary temperature (80–120°C), catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity. Monitor intermediates via TLC or HPLC to identify optimal conditions .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR in deuterated DMSO to resolve aromatic proton environments and fluorine coupling patterns.
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Q. What safety protocols should be followed when handling fluorinated phthalic acid derivatives in laboratory settings?

  • Methodology :

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact.
  • Store in airtight containers away from oxidizers.
  • Follow GHS guidelines for waste disposal, referencing SDS templates for structurally similar compounds (e.g., 4-Methoxyphthalic acid) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?

  • Methodology : Cross-validate using orthogonal methods:

  • Melting Point : Compare DSC data with capillary measurements.
  • Solubility : Use shake-flask method in buffered solutions (pH 2–12) with UV quantification.
  • Replicate experiments under standardized conditions (e.g., ICH guidelines) and review synthetic pathways for potential isomer formation .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in catalytic or biological systems?

  • Methodology :

  • DFT Calculations : Model substituent effects (fluoro vs. hydroxy groups) on aromatic ring electron density using Gaussian or ORCA software.
  • Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase) to predict bioactivity. Validate with experimental IC50_{50} assays .

Q. What strategies resolve conflicting spectroscopic data (e.g., unexpected 19F^{19}\text{F}-NMR shifts) during characterization?

  • Methodology :

  • Confirm solvent purity and absence of paramagnetic impurities.
  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Compare with literature data for analogous compounds (e.g., 5-Fluoro-2-hydroxybenzoic acid) to identify substituent-induced shifts .

Q. How can acid dissociation constants (pKa) of this compound be accurately determined?

  • Methodology :

  • Potentiometric Titration : Use a pH-stat system with 0.1 M NaOH in a CO2_2-free environment.
  • UV-Vis Spectroscopy : Monitor deprotonation at λ = 280 nm across pH 1–14.
  • Validate results with computational pKa prediction tools (e.g., ACD/Labs) .

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